Microwave-Assisted RAFT Polymerization Rate Enhancement: APMA vs. DMAPMA Head-to-Head Comparison
Under identical microwave-assisted RAFT polymerization conditions in mixed aqueous solvents, APMA achieved a 270% rate enhancement over conventional oil-bath heating, compared to 375% for its tertiary amine analog DMAPMA [1]. Both monomers produced polymers with narrow dispersity (Ð < 1.2) and retention of chain transfer agent functionality without observable aminolysis or hydrolysis [1]. This direct comparison quantifies the relative microwave responsiveness of primary versus tertiary amine methacrylamides.
| Evidence Dimension | Polymerization rate enhancement (microwave vs. conventional oil-bath heating) |
|---|---|
| Target Compound Data | 270% rate enhancement |
| Comparator Or Baseline | DMAPMA: 375% rate enhancement |
| Quantified Difference | DMAPMA exhibits 105 percentage points higher rate enhancement than APMA; APMA still shows 2.7× acceleration over conventional heating |
| Conditions | Microwave-assisted RAFT polymerization; comparable reaction conditions; mixed aqueous solvents; narrow dispersity Ð < 1.2 achieved for both monomers |
Why This Matters
This data informs users that while DMAPMA is more microwave-responsive, APMA still provides substantial (>2.5×) acceleration over conventional heating while offering primary amine conjugation capability that DMAPMA lacks.
- [1] Kumar R, et al. Microwave-Assisted Reversible Addition–Fragmentation Chain Transfer Polymerization of Cationic Monomers in Mixed Aqueous Solvents. Macromolecular Chemistry and Physics. 2020;221(3):1900397. View Source
